Pencycuron
Overview
Description
Pencycuron is a phenylurea fungicide developed by Bayer Crop Science and marketed under the brand name Monceren . It is specifically designed to combat the plant pathogen Rhizoctonia solani, which causes diseases such as sheath blight in rice and black scurf in potatoes . This compound is virtually insoluble in water but dissolves in most common organic solvents .
Mechanism of Action
Target of Action
Pencycuron is a phenylurea fungicide developed by Bayer Crop Science . It has specific activity against the plant pathogen Rhizoctonia solani , a fungus that causes diseases in a wide range of economically important crops .
Mode of Action
It’s known that this compound disrupts the cytoskeleton and motor proteins of the fungi . This disruption inhibits mycelial growth, thereby controlling the spread of the fungus .
Biochemical Pathways
It’s known that the fungicide impacts the cytoskeleton and motor proteins of the fungi . These components are crucial for the growth and division of fungal cells, so their disruption leads to the inhibition of fungal growth .
Pharmacokinetics
This compound is virtually insoluble in water but will dissolve in most common organic solvents . These properties suggest that this compound has a moderate persistence in soils and slightly more so in water systems , which could affect its bioavailability in different environments.
Result of Action
The primary result of this compound’s action is the inhibition of mycelial growth in the target fungus, Rhizoctonia solani . This leads to effective control of diseases caused by this pathogen, such as black scurf in potatoes and sheath blight in rice .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its persistence in soils and water systems suggests that it could remain active for a longer period in these environments . Its volatility might lead to some loss of the fungicide in open environments
Biochemical Analysis
Biochemical Properties
Pencycuron is known to interact with various biomolecules, particularly enzymes and proteins, within the biochemical reactions of fungi. It inhibits mycelial growth by blocking cell division and destroying the cytoskeleton of the microtubules during mitosis .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been found to have a short-lived and transitory toxic effect on soil microbial biomass . In vitro studies have shown that this compound can induce DNA damage in human mononuclear white blood cells and human hepatocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the cellular machinery of fungi. It specifically inhibits the growth of the plant pathogen Rhizoctonia solani
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects. For instance, it has been found to cause a dose-dependent DNA damage, which reached statistical significance at 100 μg/ml concentration after 21-hour exposure in HepG2 cells .
Metabolic Pathways
It is known that this compound is metabolized in certain strains of fungi, with the main metabolites being cis and trans-3-hydroxycyclopentyl this compound .
Transport and Distribution
It is known that this compound is virtually insoluble in water but will dissolve in most common organic solvents . It is volatile and not expected to leach to groundwater .
Preparation Methods
Pencycuron can be synthesized through various methods. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with cyclopentylamine to form N-(4-chlorobenzyl)-N-cyclopentylamine. This intermediate is then reacted with phenyl isocyanate to yield this compound . Industrial production methods typically involve high-performance liquid chromatography (HPLC) to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Pencycuron undergoes several types of chemical reactions:
Reduction: Reduction reactions are less common for this compound.
Substitution: This compound can undergo substitution reactions, particularly involving the chlorobenzyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pencycuron has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies involving phenylurea fungicides.
Biology: Investigated for its effects on various plant pathogens, particularly Rhizoctonia solani.
Medicine: Limited applications, primarily focused on its potential toxicological effects.
Industry: Widely used in agriculture to protect crops like rice, potatoes, and cotton from fungal diseases.
Comparison with Similar Compounds
Pencycuron belongs to the class of phenylurea fungicides, which includes other compounds like diuron and linuron . Compared to these compounds, this compound is unique in its specific activity against Rhizoctonia solani and its relatively low toxicity to mammals . Other similar compounds include:
Diuron: Used as a herbicide and has broader activity against various plant pathogens.
Linuron: Also a herbicide with similar properties but different target specificity.
This compound stands out due to its targeted action and lower environmental impact .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1-cyclopentyl-3-phenylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-16-12-10-15(11-13-16)14-22(18-8-4-5-9-18)19(23)21-17-6-2-1-3-7-17/h1-3,6-7,10-13,18H,4-5,8-9,14H2,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYFATSSENRIKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042261 | |
Record name | Pencycuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66063-05-6 | |
Record name | Pencycuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66063-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pencycuron [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066063056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pencycuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(4-chlorophenyl)methyl]-1-cyclopentyl-3-phenylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.069 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENCYCURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCH2G449HP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of pencycuron?
A: this compound primarily acts as a contact fungicide, meaning it exerts its effect upon direct contact with the fungal pathogen rather than through systemic translocation within the plant [].
Q2: How does this compound affect sensitive strains of Rhizoctonia solani?
A2: Research suggests that this compound may affect the cell membrane of sensitive strains of Rhizoctonia solani. This is supported by observations of:
- Increased sensitivity to osmotic shock in the presence of this compound [, ].
- Rapid decline in the optical density of protoplast suspensions upon osmotic shock in the presence of this compound [, ].
- Inhibition of giant protoplast formation in sensitive strains [].
Q3: How does this compound affect the fluidity of lipid membranes in Rhizoctonia solani?
A3: Studies comparing a this compound-sensitive strain (R-C) and a less-sensitive strain (Rh-131) of Rhizoctonia solani found differences in their fatty acid composition:
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H21ClN2O, and its molecular weight is 328.84 g/mol.
Q5: What spectroscopic data is available for this compound?
A5: Several studies employed spectroscopic techniques to characterize this compound:
- FT-IR and FT-Raman: These techniques provide information on the vibrational modes of the molecule, offering insights into its structural characteristics [].
- NMR (Nuclear Magnetic Resonance): This method elucidates the arrangement of atoms and functional groups within the molecule, providing detailed structural information [].
- UV-Vis Spectroscopy: This technique reveals the compound's absorption and transmission of ultraviolet and visible light, providing insights into its electronic structure and potential for photochemical reactions [].
Q6: How stable is this compound in different environments?
A6: this compound demonstrates varying stability depending on environmental conditions:
- Storage: Formulated this compound products, such as water-floating formulations, exhibited good chemical stability, with less than 10% degradation after 12 weeks of storage at 55°C [].
- Soil: this compound degradation in soil is influenced by factors like temperature and moisture. Under laboratory conditions, the half-life ranged from 20 days at 35°C to 95 days at 12°C. Soil moisture content also played a role, with half-lives ranging from 21 to 38 days at 30% to 70% field moisture capacity [].
Q7: What is the effect of organic matter on this compound degradation in soil?
A: The presence of decomposed cow manure in soil was found to enhance this compound degradation under laboratory conditions, indicating the potential role of organic matter in accelerating its breakdown [].
A7: Based on the provided research, this compound's primary application is as a fungicide. There's no information suggesting catalytic properties or applications.
Q8: How has computational chemistry been employed in understanding this compound?
A8: Computational studies have been used to:
- Identify the most stable conformer of this compound using potential energy surface scans (PES) [].
- Predict chemical reactivity and stability based on HOMO-LUMO energy gaps and natural bond orbital (NBO) analysis [].
- Visualize charge distribution using molecular electrostatic potential (MEP) surface maps to identify potential interaction sites [].
- Analyze intermolecular interactions through Hirshfeld surface analysis [].
- Investigate stability through molecular dynamics simulations (MDS) [].
Q9: What structural features are crucial for this compound's fungicidal activity?
A9: Studies on benzylurea derivatives, including this compound, highlight key structural features:
- Benzyl Moiety: A para-substituent, especially chlorine, is essential for potent activity [].
- Alkyl Moiety: Bulky groups with 3-6 carbons, branched at the first carbon with not more than two carbon chains (e.g., sec-butyl or cyclopentyl), are most effective [].
- Phenylurea Group: A non-substituted phenyl group is crucial; any substituent on the benzene ring reduces activity [].
- Urea vs. Thiourea: Urea derivatives generally exhibit greater activity compared to their thiourea counterparts [].
Q10: How does the structure of this compound relate to its selectivity towards Rhizoctonia solani?
A: The specific structural features of this compound contribute to its selective toxicity towards certain anastomosis groups (AGs) of Rhizoctonia solani. For example, this compound shows strong activity against AG-2-2IIIB, AG-2-2IV, AG-3 PT, and AG-4HGIII, but lower activity against AG-A, AG-K, and certain isolates within AG-4HGI and AG-4HGII [].
Q11: What formulation strategies have been explored to improve this compound's application?
A11: Research explored water-floating formulations of this compound to enhance its efficacy for sheath blight control in rice:
- These formulations utilize vegetable oil as a floating agent and surface-active agents for improved spreading [].
- They demonstrated excellent spreadability on water and prolonged activity against sclerotia germination of Rhizoctonia solani in paddy water for over 30 days [].
Q12: What is the fate of this compound in rice plants after application?
A12: In rice plants, this compound is metabolized into several products:
- Major Metabolite: this compound itself remains the major component, even after 40 days, constituting 52% of the applied dose [].
- Minor Metabolites: Identified metabolites include:
- Bound Residues: Unextractable radiocarbon, indicating bound residues, increased over time, reaching 16.5% of the applied dose after 40 days [].
Q13: How much this compound residue remains in rice grains after application?
A: When applied twice before and at the heading stage of rice, this compound residues in harvested rice grains were found to be 0.56 ppm this compound equivalents. Most of the residue concentrated in the bran (85%), with only trace amounts detected in hulled rice (0.018 ppm) and polished rice (0.003 ppm) [].
Q14: What are the effective concentrations of this compound for controlling Rhizoctonia solani in laboratory settings?
A14: In vitro studies have shown varying effective concentrations (EC) for this compound against different Rhizoctonia solani isolates:
- Mycelial Growth Inhibition: Complete inhibition was observed at concentrations below 100 ppm for some isolates [].
- Sensitivity Variation: EC50 values (concentration inhibiting mycelial growth by 50%) ranged from 0.014 to 39209.5 mg a.i./L, indicating significant variability in sensitivity among isolates [].
- Effect of Soil: The presence of soil can affect this compound's efficacy, with some isolates showing higher EC100 values (concentration inhibiting growth by 100%) in soil compared to agar media [].
Q15: How effective is this compound in controlling sheath blight disease in rice under field conditions?
A15: Field trials evaluating this compound's efficacy against sheath blight in rice showed promising results:
- Control Efficacy: this compound (Monceren 250 SC) effectively controlled sheath blight disease, outperforming other tested fungicides [].
- Water-Floating Formulations: These formulations, applied one day before transplanting rice seedlings, achieved comparable disease control to the standard this compound wettable powder formulation [].
Q16: Is there evidence of developing resistance to this compound in Rhizoctonia solani populations?
A16: Yes, several studies indicate emerging resistance to this compound:
- Varied Sensitivity: Wide ranges in EC50 values for this compound among Rhizoctonia solani isolates suggest evolving resistance mechanisms within populations [, ].
- Field Resistance: Isolates collected from rice fields showed higher tolerance to this compound compared to those from other hosts, indicating potential selection pressure in rice cultivation [].
- Anastomosis Group Specificity: Resistance patterns can vary among different anastomosis groups (AGs) of Rhizoctonia solani, with some AGs displaying greater tolerance to this compound than others [, ].
Q17: Is there any cross-resistance between this compound and other fungicides?
A17: Research investigating cross-resistance between this compound and other fungicides found:
- Low Correlation: Correlation indices for cross-resistance between this compound and flutolanil, thifluzamide, and other fungicides were generally low, suggesting independent mechanisms of action and limited potential for cross-resistance [, ].
- Specific Cases: Some instances of cross-resistance were observed, such as between this compound and propiconazole in certain Rhizoctonia solani isolates from rice fields [].
Q18: What is the acute toxicity of this compound?
A18: The provided research primarily focuses on this compound's fungicidal activity, environmental fate, and resistance development. There is limited information regarding drug delivery, biomarkers, immunogenicity, or drug-transporter interactions, as these aspects are less relevant to its application as a pesticide.
Q19: What are some alternative fungicides or control strategies for diseases controlled by this compound?
A19: Several alternative fungicides and strategies were evaluated for managing diseases controlled by this compound:
- Fungicides: Alternatives with varying efficacies against Rhizoctonia solani include:
- Biological Control: Trichoderma species have been investigated as potential biocontrol agents for Rhizoctonia solani, but their efficacy has been variable [, , ].
A19: The provided research predominantly focuses on this compound's specific mode of action, efficacy, and resistance development. It lacks details regarding recycling, historical context, research infrastructure, or cross-disciplinary applications.
Q20: What analytical methods are commonly used to detect and quantify this compound residues?
A20: Commonly employed analytical methods include:
- High-Performance Liquid Chromatography (HPLC): This versatile technique separates and quantifies this compound residues in various matrices like rice plants, hulls, grains, and other agricultural commodities [, ].
- Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD): This method, suitable for analyzing volatile and semi-volatile compounds, is used for simultaneous determination of this compound in agricultural products [].
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides highly sensitive and specific detection and identification of this compound and its metabolites in environmental and biological samples [].
Q21: How are analytical methods validated for this compound analysis?
A21: Validation of analytical methods for this compound typically involves assessing:
- Linearity: Evaluating the linear relationship between the instrument response and analyte concentration over a defined range [, ].
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest detectable and quantifiable concentrations of this compound, respectively [, , ].
- Accuracy and Precision: Assessing the method's closeness to the true value (accuracy) and the degree of agreement among replicate measurements (precision) [, ].
- Recovery: Evaluating the efficiency of extracting this compound from the sample matrix [, , ].
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